Methyl 5-(2-methoxy-2-oxoethyl)furan-2-carboxylate
Overview
Description
“Methyl 5-(2-methoxy-2-oxoethyl)furan-2-carboxylate” is a chemical compound with the molecular formula C9H10O5 . It is also known as “2-Furanacetic acid, 5-(methoxycarbonyl)-, methyl ester” and "5-methoxycarbonylmethyl-furan-2-carboxylic acid methyl ester" . The molecular weight of this compound is 198.17 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . The exact structure can be analyzed using techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 198.17 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the sources I found .Mechanism of Action
Mode of Action
It’s known that the structure of a compound can significantly influence its biological activity . For instance, the presence of certain functional groups, such as tryptamine and acyl ether, can increase anticancer activities .
Biochemical Pathways
It’s known that the steric hindrance effect and the electrostatic effect of substituents on the benzene ring can affect the activity of similar compounds .
Result of Action
Similar compounds have shown significant anticancer activities against certain cell lines .
Properties
IUPAC Name |
methyl 5-(2-methoxy-2-oxoethyl)furan-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-12-8(10)5-6-3-4-7(14-6)9(11)13-2/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTRYDAONUXRNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(O1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701271968 | |
Record name | Methyl 5-(methoxycarbonyl)-2-furanacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701271968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087784-37-9 | |
Record name | Methyl 5-(methoxycarbonyl)-2-furanacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(methoxycarbonyl)-2-furanacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701271968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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